molecular formula C15H12O7 B1252232 Alphitonin

Alphitonin

Cat. No.: B1252232
M. Wt: 304.25 g/mol
InChI Key: VCLACNNZBMRRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Alphitonin is a flavonoid that has been found in L. leptolepis wood . It is also a metabolic intermediate that is formed during the catabolism of quercetin by the human gut bacteria E. ramulus It is known to be involved in the metabolism of quercetin, a flavonoid with various health benefits .

Mode of Action

It is known to be a metabolic intermediate in the catabolism of quercetin . The chalcone isomerase (CHI) from the gut bacterium Eubacterium ramulus is known to convert (+)-taxifolin, a flavanonol, into this compound .

Biochemical Pathways

This compound is involved in the catabolism of quercetin . In the B. uniformis culture, kaempferol is synthesized through dehydroxylation of quercetin, which can be catabolized into this compound by L. rhamnosus . This suggests that this compound plays a role in the metabolic pathways of flavonoids in the human gut microbiota.

Pharmacokinetics

ramulus . This suggests that this compound may be produced and metabolized in the gut.

Result of Action

It is known to be a metabolic intermediate in the catabolism of quercetin . Quercetin is a flavonoid with various health benefits, including antioxidant, anti-inflammatory, and antitumor properties . Therefore, this compound, as a product of quercetin metabolism, may contribute to these effects.

Action Environment

The action of this compound is influenced by the environment in the human gut, where it is produced and metabolized . The gut microbiota, particularly the bacteria E. ramulus and L. rhamnosus, play a crucial role in the production of this compound . This compound has been observed to be highly unstable in the culture medium, suggesting that its action, efficacy, and stability may be influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

Alphitonin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is thermally and enzymically converted from the flavonoid taxifolin . This compound interacts with enzymes such as chalcone isomerase, which catalyzes the intramolecular ring contraction of taxifolin to form this compound . Additionally, this compound has been shown to have antioxidant properties, being more active than quercetin .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In murine small intestinal epithelial cells, this compound did not inhibit tumor necrosis factor (TNF) responses, suggesting that microbial transformation of quercetin completely abolished its anti-inflammatory effect . Furthermore, this compound-4-O-β-D-glucopyranoside, a derivative of this compound, has been shown to stimulate lymphocyte proliferation without inhibiting normal cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, the bacterial chalcone isomerase from Eubacterium ramulus catalyzes the conversion of taxifolin to this compound via a reverse Michael addition . This reaction involves the abstraction of a proton from the flavonoid scaffold by the enzyme’s active site, leading to the formation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time have been studied. This compound is known to be thermally stable and can be stored long-term at -20°C in solvents such as ethanol, methanol, DMF, or DMSO . Detailed studies on the long-term effects of this compound on cellular function in vitro or in vivo are limited.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion from taxifolin by chalcone isomerase . This conversion is a key step in the flavonoid degradation pathway in certain bacteria. This compound’s involvement in metabolic pathways also includes its interaction with enzymes and cofactors that regulate metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with cellular machinery . These localizations can impact this compound’s activity and function within the cell.

Properties

IUPAC Name

2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLACNNZBMRRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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